Legumin

描述

属性

CAS 编号 |

8065-16-5 |

|---|---|

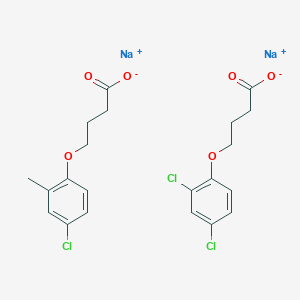

分子式 |

C21H21Cl3Na2O6 |

分子量 |

521.7 g/mol |

IUPAC 名称 |

disodium;4-(4-chloro-2-methylphenoxy)butanoate;4-(2,4-dichlorophenoxy)butanoate |

InChI |

InChI=1S/C11H13ClO3.C10H10Cl2O3.2Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;;/h4-5,7H,2-3,6H2,1H3,(H,13,14);3-4,6H,1-2,5H2,(H,13,14);;/q;;2*+1/p-2 |

InChI 键 |

NEKNNCABDXGBEN-UHFFFAOYSA-L |

SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Legumin; |

产品来源 |

United States |

Foundational & Exploratory

The Cornerstone of Legume Nutrition: An In-depth Technical Guide to the Role of Legumin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Legumin, a major globulin storage protein found in the seeds of leguminous plants, plays a pivotal role in the nutritional value and functional properties of these important crops. This technical guide provides a comprehensive overview of the primary role of this compound, detailing its structure, synthesis, and mobilization. Quantitative data on this compound content, amino acid composition, and molecular characteristics are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and quantification of this compound. Finally, key signaling pathways involved in this compound biosynthesis and degradation are visualized to provide a deeper understanding of the regulatory mechanisms governing this critical seed storage protein.

The Primary Role of this compound: A Nitrogen Reserve for Growth

The principal function of this compound is to serve as a vital reservoir of nitrogen, carbon, and sulfur, which are essential for the developing embryo during germination and subsequent seedling growth.[1][2] As a major seed storage protein, this compound, along with vicilin, can constitute up to 80% of the total seed protein in legumes like peas.[3] These proteins are synthesized and accumulate in protein storage vacuoles within the cotyledons during seed development.[4] Upon germination, they are systematically degraded by proteases to provide a ready supply of amino acids for the synthesis of new proteins required for the growth of the nascent seedling.[5]

The nutritional quality of legumes for human and animal consumption is intrinsically linked to the composition and digestibility of their storage proteins. This compound is noted for having a higher content of sulfur-containing amino acids, such as methionine and cysteine, compared to vicilin, which is often a limiting factor in the nutritional value of legumes.[6] Consequently, the this compound-to-vicilin ratio is a key determinant of the overall protein quality of a legume seed.[6]

Quantitative Data on this compound

This compound and Vicilin Content in Various Legumes

The relative abundance of this compound and vicilin varies considerably among different legume species and even between cultivars of the same species. This ratio is a critical factor influencing the nutritional and functional properties of the seed protein.

| Legume Species | Common Name | This compound to Vicilin Ratio | Reference(s) |

| Pisum sativum | Pea | 0.2 - 8.0 | [7] |

| Vicia faba | Faba Bean | 1:1 to 1:3 (this compound:Vicilin/Convicilin) | [6][8] |

| Glycine max | Soybean | Predominantly 11S (Glycinin) | [9] |

| Lens culinaris | Lentil | Vicilin is the major globulin | [7] |

| Cicer arietinum | Chickpea | This compound is a major component | [7] |

Amino Acid Composition of Legume Protein Isolates

The amino acid profile of legume proteins is a key determinant of their nutritional value. The following table provides the amino acid composition of protein isolates from several common legumes. Note that these values represent the total protein isolate and not purified this compound.

| Amino Acid | Pea (Pisum sativum) ( g/100g protein) | Faba Bean (Vicia faba) ( g/100g protein) | Soybean (Glycine max) ( g/100g protein) | Reference(s) |

| Aspartic Acid + Asparagine | 11.5 | 11.1 | 11.8 | [5][9] |

| Threonine | 3.8 | 3.6 | 4.0 | [5][9] |

| Serine | 5.0 | 5.2 | 5.2 | [5][9] |

| Glutamic Acid + Glutamine | 16.8 | 17.5 | 19.1 | [5][9] |

| Proline | 4.2 | 4.5 | 5.5 | [5][9] |

| Glycine | 4.1 | 4.2 | 4.2 | [5][9] |

| Alanine | 4.3 | 4.2 | 4.3 | [5][9] |

| Cysteine | 1.0 | 1.3 | 1.3 | [5][9] |

| Valine | 4.9 | 4.6 | 4.8 | [5][9] |

| Methionine | 1.1 | 0.8 | 1.3 | [5][9] |

| Isoleucine | 4.5 | 4.2 | 4.5 | [5][9] |

| Leucine | 8.2 | 7.8 | 8.0 | [5][9] |

| Tyrosine | 3.8 | 3.5 | 3.8 | [5][9] |

| Phenylalanine | 5.5 | 4.6 | 5.2 | [5][9] |

| Histidine | 2.4 | 2.6 | 2.6 | [5][9] |

| Lysine | 7.2 | 6.5 | 6.3 | [5][9] |

| Arginine | 8.4 | 9.1 | 7.6 | [5][9] |

| Tryptophan | 1.0 | Not Reported | 1.4 | [5][9] |

Molecular Characteristics of this compound

This compound is a hexameric protein with a molecular weight ranging from 300 to 400 kDa.[10] Each of the six subunits is composed of an acidic α-chain (~40 kDa) and a basic β-chain (~20 kDa) linked by a disulfide bond.[10]

| Legume Species | This compound Subunit | Molecular Weight (kDa) | Reference(s) |

| Pisum sativum (Pea) | α-chain | ~40 | [1] |

| β-chain | ~20 | [1] | |

| Vicia faba (Faba Bean) | α-chain | 37 | [10] |

| β-chain | 20.1, 20.9, 23.8 | [10] |

Experimental Protocols

Extraction and Purification of this compound

This method is highly effective for the initial purification of this compound.[10]

-

Homogenization: Grind mature legume seeds to a fine flour. Suspend the flour in a suitable extraction buffer (e.g., 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0) at a ratio of 1:10 (w/v). Stir for 2 hours at 4°C.

-

Centrifugation: Centrifuge the slurry at 10,000 x g for 30 minutes at 4°C to remove insoluble material.

-

Isoelectric Precipitation: Adjust the pH of the supernatant to the isoelectric point of vicilin (around pH 4.8-5.5) using 1 M HCl. Stir for 1 hour at 4°C and centrifuge at 10,000 x g for 30 minutes to pellet the precipitated vicilin.

-

This compound Precipitation: Adjust the pH of the supernatant from the previous step to the isoelectric point of this compound (around pH 4.5) with 1 M HCl. Stir for 1 hour at 4°C and centrifuge at 10,000 x g for 30 minutes to collect the precipitated this compound.

-

Washing and Solubilization: Wash the this compound pellet with distilled water adjusted to the isoelectric point and then solubilize it in a high salt buffer (e.g., 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0).

-

Dialysis: Dialyze the solubilized this compound against a low salt buffer (e.g., 10 mM Tris-HCl, pH 8.0) overnight at 4°C to remove excess salt.

For higher purity, further purification can be achieved using various chromatographic techniques.[1][11]

-

Ion-Exchange Chromatography: Load the dialyzed this compound solution onto a DEAE-cellulose or other anion-exchange column equilibrated with a low salt buffer. Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and analyze for the presence of this compound using SDS-PAGE.

-

Size-Exclusion Chromatography: Further purify the this compound-containing fractions on a Sephacryl S-300 or similar size-exclusion column to separate proteins based on their molecular size.

-

Immunoaffinity Chromatography: For highly specific purification, use an immunoaffinity column with antibodies raised against this compound.[1]

SDS-PAGE Analysis of this compound

-

Sample Preparation: Mix the purified this compound sample with an equal volume of 2x Laemmli sample buffer. For reducing conditions, add β-mercaptoethanol or dithiothreitol (B142953) (DTT) to the sample buffer and boil for 5 minutes to break the disulfide bonds linking the α and β chains.

-

Electrophoresis: Load the samples onto a 12% polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background. The α-chain will appear at ~40 kDa and the β-chain at ~20 kDa under reducing conditions.

Quantification of this compound using ELISA

This protocol is a representative method and may require optimization for specific antibodies and samples.

-

Coating: Coat the wells of a 96-well microtiter plate with a purified this compound standard or seed protein extract diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add the primary antibody (specific to this compound) diluted in blocking buffer to each well and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The concentration of this compound in the samples can be determined by comparing their absorbance to a standard curve generated from the purified this compound standard.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Deposition

The synthesis of this compound is a highly regulated process that occurs during seed development. It is influenced by hormonal signals and the availability of nutrients, particularly sulfur.[12][13]

Caption: Simplified workflow of this compound biosynthesis and deposition in a legume seed cell.

This compound Mobilization During Germination

The breakdown of this compound during germination is a critical process that provides the necessary building blocks for the growing seedling. This process is initiated by hormonal signals, primarily gibberellins (B7789140) (GA), which trigger the synthesis of proteolytic enzymes.[14][15]

Caption: A logical diagram illustrating the mobilization of this compound during seed germination.

Conclusion

This compound stands as a central component in the biology and nutritional science of leguminous plants. Its primary role as a storage protein is fundamental to the life cycle of the plant, and its composition directly impacts the nutritional quality of the seeds for consumption. The detailed understanding of this compound's structure, synthesis, and regulation, as outlined in this guide, provides a crucial foundation for researchers and professionals in the fields of plant science, nutrition, and drug development. Further research into the intricate signaling pathways and the development of refined analytical techniques will continue to enhance our ability to harness the full potential of this vital plant protein.

References

- 1. Immunoaffinity chromatography as a means of purifying this compound from Pisum (pea) seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldseed.org [worldseed.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Quantification of Major Faba Bean Seed Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Composition and functional properties of protein isolates obtained from commercial legumes grown in northern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. Regulation of this compound Levels in Developing Pea Seeds under Conditions of Sulfur Deficiency: Rates of this compound Synthesis and Levels of this compound mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of storage-protein synthesis in pea (Pisum sativum L.) cotyledons under conditions of sulphur deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G protein signaling in the regulation of Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Molecular Signal Integration Network Underpinning Arabidopsis Seed Germination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Legumin Protein Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and the evolution of methods for isolating legumin, a major storage protein in legumes. It details the key scientific milestones, experimental protocols, and comparative data essential for researchers, scientists, and professionals in drug development.

A Historical Perspective on this compound Discovery and Early Isolation

The study of proteins, initially termed "albumins" or "albuminous materials," began in the 18th century.[1] this compound was among the vegetable proteins studied in the late 1700s and early 1800s.[1] Early research laid the groundwork for understanding these complex biomolecules. The term "protein" itself was first proposed in 1838 by Jöns Jacob Berzelius, stemming from the Greek word "proteios," meaning "primary".[1]

Key figures in the 19th century significantly advanced the field of vegetable protein chemistry. Karl Heinrich Ritthausen, a German chemist, made pioneering contributions by isolating and characterizing proteins from various legumes and other seeds.[1] Around 1862, he was the first to isolate glutamic acid.[1] His work, summarized in his 1872 publication "Protein bodies in grains, legumes, and linseed," provided a foundational understanding of plant proteins.[2]

Later in the 19th and early 20th centuries, Thomas Burr Osborne at the Connecticut Agricultural Experiment Station conducted extensive and systematic studies on vegetable proteins, including this compound.[1] His meticulous work on the extraction, purification, and characterization of these proteins established many of the fundamental principles of protein chemistry.[1] Osborne, along with Lafayette Mendel, also established the nutritional importance of essential amino acids through their research.[1]

The historical development of this compound isolation began with simple aqueous and salt extractions and has progressed to more sophisticated methods that offer higher purity and yield.

Experimental Protocols for this compound Isolation

The isolation of this compound from its source material involves separating it from other components like starches, lipids, and other proteins, primarily albumins and vicilins. The choice of method depends on the desired purity, yield, and the preservation of the protein's native structure.

This is the most common industrial method for producing high-purity protein isolates.[3] The principle lies in the differential solubility of proteins at varying pH levels. Globulins, including this compound, are soluble in dilute salt solutions and at alkaline pH but precipitate at their isoelectric point (pI), which for this compound is around pH 4.5.[3][4]

Detailed Methodology:

-

Preparation of Raw Material: Legume seeds are dehulled and milled into a fine flour. Defatting the flour using a solvent like hexane (B92381) is recommended for oil-rich legumes to improve extraction efficiency.

-

Alkaline Solubilization: The flour is dispersed in an alkaline solution (e.g., 0.1 M NaOH) at a solid-to-solvent ratio of 1:10 (w/v). The pH is adjusted to a range of 8.0 to 11.0 to solubilize the proteins.[5] The slurry is stirred for 1-2 hours at a controlled temperature, typically between 37°C and 55°C.[5][6]

-

Centrifugation: The slurry is centrifuged at approximately 4000-5000 x g for 20-30 minutes to separate the soluble protein fraction (supernatant) from the insoluble material (pellet), which contains starch and fiber.

-

Isoelectric Precipitation: The pH of the supernatant is adjusted to the isoelectric point of this compound (around pH 4.5) using an acid (e.g., 1 M HCl). This causes the this compound to precipitate out of the solution.[3]

-

Protein Recovery: The precipitated protein is collected by centrifugation (e.g., 4000 x g for 20 minutes).

-

Washing and Neutralization: The protein pellet is washed with deionized water to remove residual salts and other impurities. The pH is then adjusted back to neutral (pH 7.0).

-

Drying: The purified this compound isolate is typically freeze-dried or spray-dried to obtain a stable powder.

This method leverages the principle that the solubility of globulins is dependent on the ionic strength of the solution. This compound is soluble in dilute salt solutions ("salting in") and can be precipitated by increasing the salt concentration to very high levels ("salting out") or by removing the salt through dialysis.

Detailed Methodology:

-

Preparation of Raw Material: As with the alkaline method, start with dehulled, milled, and preferably defatted legume flour.

-

Salt Solubilization ("Salting In"): The flour is extracted with a dilute salt solution (e.g., 0.2-0.5 M NaCl) at a neutral pH for 1-2 hours with constant stirring.[7]

-

Centrifugation: The mixture is centrifuged to remove insoluble components, and the supernatant containing the dissolved globulins is collected.

-

Protein Precipitation:

-

Dialysis: The supernatant is dialyzed against deionized water. As the salt concentration decreases, the globulins, including this compound, precipitate.

-

Salting Out: Alternatively, the salt concentration of the supernatant is increased significantly (e.g., by adding ammonium (B1175870) sulfate) to cause the protein to precipitate.

-

-

Protein Recovery and Purification: The precipitated protein is collected by centrifugation, washed, and can be further purified by redissolving in a salt solution and repeating the precipitation step.

-

Drying: The final purified this compound is dried.

Dry fractionation is a more sustainable and less harsh method that avoids the use of water and chemicals.[8][9] It relies on the physical separation of protein bodies from starch granules based on their size and density differences.[10]

Detailed Methodology:

-

Milling: Legume seeds are carefully milled to detach the smaller protein bodies from the larger starch granules without causing excessive damage.[8][10]

-

Air Classification: The milled flour is then subjected to air classification.[9][10] A stream of air separates the particles based on their aerodynamic properties, resulting in a fine, protein-rich fraction and a coarse, starch-rich fraction.[10]

-

Further Enrichment (Optional): The protein-rich fraction can be further enriched using techniques like electrostatic separation.[11]

Quantitative Data on this compound Isolation

The efficiency of this compound isolation is typically evaluated based on protein yield and purity. The following tables summarize representative quantitative data from various studies.

Table 1: Protein Yield and Purity by Different Isolation Methods

| Legume Source | Isolation Method | Protein Yield (%) | Protein Purity (%) | Reference |

| Faba Bean | Alkaline Extraction - Isoelectric Precipitation | 16.41 | 90.16 | [12] |

| Lupin | Alkaline Extraction (pH 8-9) - Isoelectric Precipitation | 20-50 | >90 | [13] |

| Acacia Seed | Alkaline Extraction (pH 10) - Isoelectric Precipitation | - | - | [14] |

| Ganxet Bean | Alkaline Extraction (0.4 M NaOH) | 24.02 | 50.17 | [14] |

| Pea | Salt Extraction - Dialysis | - | - | [14] |

| Pea | Dry Fractionation (Air Classification) | 15.8 | 63.4 | [11] |

Table 2: Physicochemical Properties of this compound Isolates

| Legume Source | Property | Value | Reference |

| Chickpea | Solubility at pH 7.0 | ~94% | [15] |

| Lentil | Solubility at pH 7.0 | ~90% | [15] |

| Faba Bean | Solubility at pH 7.0 | ~85% | [15] |

| Soy | Solubility at pH 7.0 | ~50% | [15] |

| Chickpea | Zeta Potential at pH 7.0 | -47.7 mV | [15] |

| Faba Bean | Zeta Potential at pH 7.0 | -46.4 mV | [15] |

| Lentil | Zeta Potential at pH 7.0 | -47.2 mV | [15] |

| Soy | Zeta Potential at pH 7.0 | -44.3 mV | [15] |

| Chickpea | Surface Hydrophobicity | ~137 AU | [15] |

| Faba Bean | Surface Hydrophobicity | ~24 AU | [15] |

| Lentil | Surface Hydrophobicity | ~70 AU | [15] |

| Soy | Surface Hydrophobicity | ~70 AU | [15] |

Conclusion

The journey of this compound protein isolation, from the early observations of "albuminous materials" to the highly optimized industrial processes of today, reflects the broader advancements in protein chemistry and technology. While alkaline extraction followed by isoelectric precipitation remains a dominant method for producing high-purity isolates, sustainable approaches like dry fractionation are gaining prominence. The choice of isolation technique profoundly impacts the structural integrity, functionality, and ultimately, the suitability of the this compound for various applications, including in food products and drug development. This guide provides the foundational knowledge for researchers to select and optimize this compound isolation protocols tailored to their specific scientific and developmental needs.

References

- 1. Protein - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Alkaline Extraction-lsoelectric Precipitation of Plant Proteins [research.tec.mx]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.au.dk [pure.au.dk]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. atritor.com [atritor.com]

- 10. scispace.com [scispace.com]

- 11. research.wur.nl [research.wur.nl]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The physicochemical properties of legume protein isolates and their ability to stabilize oil-in-water emulsions with and without genipin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Transcriptional Control of Legumin Genes During Seed Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular mechanisms governing the expression of legumin genes during the crucial stages of seed development. Legumins, as major seed storage proteins in many leguminous plants, are pivotal for nutrient supply during germination and early seedling growth. Understanding the precise regulation of their synthesis is paramount for crop improvement and has implications for various biotechnological applications, including the development of novel therapeutics. This document provides a comprehensive overview of the key regulatory networks, detailed experimental protocols for their study, and a quantitative look at this compound accumulation.

The Orchestration of this compound Gene Expression: A Multi-layered Control

The expression of this compound genes is a tightly regulated process, both spatially and temporally, ensuring their accumulation specifically in the cotyledons or endosperm during mid-to-late embryogenesis. This control is exerted at the transcriptional level and involves a complex interplay of cis-regulatory elements within the this compound gene promoters and trans-acting factors that bind to these elements.

Cis-Regulatory Elements: The Genetic Switches

Promoter analysis of various this compound genes has revealed several conserved cis-acting elements that are crucial for their seed-specific expression. Among the most well-characterized are:

-

The this compound Box: This is a highly conserved 28-bp sequence found in the promoter region of many this compound genes. It is essential for the correct temporal and spatial expression pattern.

-

The RY Repeat Element: Characterized by the consensus sequence CATGCATG, the RY repeat is another critical cis-element for seed-specific expression. It acts as a binding site for a class of transcription factors known as B3 domain proteins.

Trans-Acting Factors: The Master Regulators

A network of transcription factors, often referred to as "master regulators," governs the expression of a vast array of seed maturation genes, including those encoding legumins. These factors integrate developmental and hormonal signals to orchestrate a precise gene expression program. Key players in this network include:

-

LEAFY COTYLEDON1 (LEC1): A central regulator of embryogenesis, LEC1 acts upstream of other master regulators and is crucial for initiating the maturation phase.

-

ABSCISIC ACID INSENSITIVE 3 (ABI3): A B3 domain transcription factor that plays a pivotal role in mediating the response to the plant hormone abscisic acid (ABA), which is essential for seed maturation and dormancy. ABI3 directly binds to the RY repeat in the promoters of this compound genes.

-

FUSCA3 (FUS3): Another B3 domain transcription factor that, like ABI3, is critical for the accumulation of storage proteins and the acquisition of desiccation tolerance. FUS3 also interacts with the RY motif.

-

LEAFY COTYLEDON2 (LEC2): A B3 domain-containing transcription factor that is a key activator of seed development programs.

These transcription factors do not act in isolation but form a complex regulatory network characterized by hierarchical and combinatorial interactions.

Signaling Pathways Governing this compound Gene Expression

The regulation of this compound gene expression is intricately linked to hormonal signaling pathways, with abscisic acid (ABA) playing a central role. During seed maturation, ABA levels rise and trigger a signaling cascade that ultimately leads to the activation of the master regulator transcription factors.

This signaling cascade illustrates a hierarchical and interactive network. ABA signaling, along with developmental cues, activates the master regulators LEC1 and LEC2. These, in turn, activate the expression of ABI3 and FUS3. Both ABI3 and FUS3 can then directly bind to the RY repeat element within the this compound gene promoter, leading to the recruitment of the transcriptional machinery and the initiation of this compound gene transcription.

Quantitative Analysis of this compound Accumulation

The temporal accumulation of this compound mRNA and protein follows a characteristic pattern during seed development. While precise quantitative data can vary between species and experimental conditions, a general trend is observed.

A study on faba bean (Vicia faba L.) provides a clear example of this progression. Using label-free quantitative proteomics, researchers tracked the relative abundance of various proteins across 12 developmental stages, from 20 days after pollination (DAP) to full maturity. The findings indicate that while proteins related to cell growth and metabolism are abundant in the early stages, the accumulation of seed storage proteins, including legumins, commences significantly later, around 45 DAP, and continues until the seed reaches maturity.[1][2][3][4][5] In pea (Pisum sativum L.), a similar developmental regulation is observed, with this compound transcripts becoming predominant by 18 DAP.[6]

Table 1: Temporal Accumulation of this compound Proteins in Faba Bean Seeds

| Days After Pollination (DAP) | Relative Abundance of this compound Proteins (Qualitative) |

| 20-40 | Low / Undetectable |

| 45 | Accumulation begins |

| 50-60 | Moderate accumulation |

| 65 - Maturity | High accumulation |

Note: This table provides a qualitative summary based on the findings that seed storage protein accumulation begins at 45 DAP. For precise quantitative data, refer to the original research articles.

Experimental Protocols for Studying this compound Gene Expression

To investigate the intricate regulation of this compound gene expression, a combination of molecular biology techniques is employed. These methods allow for the identification of regulatory DNA sequences, the characterization of protein-DNA interactions, and the measurement of transcriptional activity.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the in vivo binding sites of transcription factors across the genome. This method can be used to determine if ABI3 and FUS3 directly bind to the this compound gene promoter in developing seeds.

Detailed Methodology:

-

Cross-linking: Treat developing seed tissue with formaldehyde (B43269) to create covalent cross-links between proteins and DNA that are in close proximity.

-

Chromatin Isolation and Shearing: Isolate nuclei and shear the chromatin into small fragments (typically 200-600 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., ABI3 or FUS3). The antibody will bind to the transcription factor, and protein A/G beads are used to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the co-immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a high-throughput sequencing platform.

-

Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify genomic regions that are enriched, indicating the binding sites of the transcription factor.[7][8][9][10][11]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to study protein-DNA interactions. It can be used to confirm that a specific transcription factor binds to a particular DNA sequence, such as the RY repeat in the this compound promoter.

Detailed Methodology:

-

Probe Preparation: Synthesize and label a short DNA fragment (probe) containing the putative binding site (e.g., the RY repeat). The label can be a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled probe with a source of the transcription factor, which can be a purified recombinant protein or a nuclear extract from developing seeds.

-

Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate more slowly through the gel than the free, unbound probe.

-

Detection: Visualize the position of the labeled probe. A band that is "shifted" to a higher molecular weight position compared to the free probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled specific and non-specific DNA can be used to confirm the specificity of the interaction.[12][13][14][15][16]

Nuclear Run-On Assay

A nuclear run-on assay is a method to measure the rate of transcription of specific genes in isolated nuclei. This technique can provide a direct measure of the transcriptional activity of this compound genes at different stages of seed development.

Detailed Methodology:

-

Nuclei Isolation: Isolate intact and transcriptionally active nuclei from developing seed tissue at different developmental stages.

-

In Vitro Transcription: Incubate the isolated nuclei in a transcription buffer containing labeled nucleotides (e.g., [α-³²P]UTP). During this incubation, RNA polymerases that were actively transcribing genes in vivo will continue to elongate the nascent RNA transcripts, incorporating the labeled nucleotides.

-

RNA Isolation: Purify the newly synthesized, labeled RNA from the nuclei.

-

Hybridization: Hybridize the labeled RNA to a membrane containing immobilized, unlabeled DNA probes specific for the genes of interest (e.g., this compound genes) and control genes.

-

Detection and Quantification: Detect the amount of labeled RNA that has hybridized to each DNA probe using autoradiography or phosphorimaging. The signal intensity is proportional to the rate of transcription of that gene at the time the nuclei were isolated.[17][18][19][20][21]

Conclusion

The expression of this compound genes during seed development is a paradigm of precise transcriptional regulation in plants. A deep understanding of the interplay between cis-regulatory elements, trans-acting factors, and hormonal signaling pathways is crucial for efforts aimed at improving the nutritional quality and yield of leguminous crops. The experimental approaches outlined in this guide provide a robust framework for dissecting these complex regulatory networks and will continue to be invaluable tools for researchers in plant science and related fields.

References

- 1. Seed development and protein accumulation patterns in faba bean (Vicia faba, L.) - CentAUR [centaur.reading.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Seed Development and Protein Accumulation Patterns in Faba Bean (Vicia faba, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Seed Development and Protein Accumulation Patterns in Faba Bean (Vicia faba, L.) | CoLab [colab.ws]

- 6. Regulation of the transcription of storage-protein mRNA in nuclei isolated from developing pea (Pisum sativum L.) cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) | Springer Nature Experiments [experiments.springernature.com]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. research.wur.nl [research.wur.nl]

- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Seed-specific transcription factors ABI3 and FUS3: molecular interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gene regulation during late embryogenesis: the RY motif of maturation-specific gene promoters is a direct target of the FUS3 gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nuclear run-on - Wikipedia [en.wikipedia.org]

- 21. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Distribution of Legumin Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumin is a major storage protein found primarily in the seeds of various legumes, playing a crucial role in plant-based nutrition. As an 11S globulin, it is characterized by its hexameric structure and a molecular weight typically ranging from 300 to 400 kDa.[1] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound protein, detailed experimental protocols for its extraction and purification, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the properties and applications of this significant plant protein.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the plant kingdom, with its highest concentrations found in the seeds of leguminous plants. These include staple food crops such as peas, faba beans, chickpeas, lentils, and soybeans.[1] The relative abundance of this compound compared to other seed storage proteins, particularly the 7S globulin vicilin, varies considerably among different legume species and even among cultivars of the same species. This this compound-to-vicilin (L:V) ratio is a key determinant of the nutritional quality and functional properties of the protein extract.

Quantitative Data on this compound Distribution

The following table summarizes the total protein content and the this compound-to-vicilin ratio in several key legume species. This data is essential for selecting appropriate sources for this compound extraction based on desired yield and purity.

| Legume Species | Common Name | Total Protein Content (% dry weight) | This compound to Vicilin (L:V) Ratio |

| Pisum sativum | Pea | 20-30% | 0.2 - 8.0[2] |

| Vicia faba | Faba Bean | 25-35% | 1:1 to 1:3[3][4][5] |

| Cicer arietinum | Chickpea | 12-31%[1] | High this compound content |

| Lens culinaris | Lentil | 22-35%[1] | Data not available |

| Glycine max | Soybean | 36-42%[1] | High this compound content |

Experimental Protocols: Extraction and Purification of this compound

The most common and effective method for isolating this compound from legume seeds is alkaline extraction followed by isoelectric precipitation. This process leverages the differential solubility of globulins at varying pH levels.

Detailed Methodology for this compound Extraction from Faba Bean (Vicia faba)

This protocol provides a step-by-step guide for the extraction and purification of this compound from faba beans.

Materials:

-

Dehulled faba bean flour

-

Distilled water

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Centrifuge

-

Magnetic stirrer and stir bars

-

pH meter

-

Freeze-dryer

Procedure:

-

Alkaline Solubilization:

-

Suspend the faba bean flour in distilled water at a 1:10 (w/v) ratio.

-

Adjust the pH of the slurry to 11.0 using 1 M NaOH while continuously stirring.

-

Continue stirring for 20 minutes at room temperature to solubilize the proteins.[4]

-

Centrifuge the mixture at 6000 rpm for 20 minutes at 25°C.[4]

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

-

Isoelectric Precipitation:

-

While stirring, slowly add 1 M HCl to the supernatant to adjust the pH to 4.0. This is the isoelectric point of the globulin proteins, causing them to precipitate out of the solution.[4]

-

Continue stirring for 30 minutes to ensure complete precipitation.[4]

-

Centrifuge the suspension at 6000 rpm for 20 minutes at 25°C to pellet the precipitated proteins.[4]

-

Discard the supernatant. The resulting pellet is the faba bean protein isolate.

-

-

Purification to Separate this compound and Vicilin:

-

For separating this compound from vicilin, a differential salt precipitation step can be introduced after redissolving the protein isolate in an alkaline buffer. This compound precipitates at a lower salt concentration than vicilin.

-

-

Lyophilization:

-

The purified this compound-rich pellet is then freeze-dried to obtain a stable powder for storage and downstream applications.

-

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and purification of this compound from legume seeds.

Caption: A generalized workflow for the extraction of this compound protein.

This compound Biosynthesis and Deposition

The synthesis and transport of this compound to its final destination in the protein bodies of seeds is a highly regulated and complex cellular process.

Signaling Pathway of this compound Biosynthesis

The journey of this compound begins with the transcription of this compound genes in the nucleus. The resulting mRNA is translated on ribosomes associated with the rough endoplasmic reticulum (RER). The nascent polypeptide chain is co-translationally imported into the lumen of the RER, where it undergoes folding and assembly into pro-legumin trimers. These trimers are then transported via vesicles to the Golgi apparatus for further processing and sorting. Finally, the processed pro-legumin is packaged into transport vesicles that bud off from the Golgi and fuse with protein bodies (storage vacuoles). Within the acidic environment of the protein body, the pro-legumin is proteolytically cleaved into its acidic and basic subunits, which then assemble into the mature, stable hexameric this compound.

The expression of this compound genes is regulated by specific DNA sequences. A conserved element known as the "this compound box" has been identified in the promoter region of this compound genes and is thought to be crucial for the tissue-specific and developmental regulation of their expression.[6]

Caption: The biosynthetic pathway of this compound protein in a plant cell.

References

- 1. Escalate protein plates from legumes for sustainable human nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The this compound gene family: structure of a B type gene of Vicia faba and a possible this compound gene specific regulatory element - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Legumin Protein Subunits and Their Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumin is a major storage protein found in the seeds of various leguminous plants, playing a crucial role in providing nitrogen and sulfur compounds during germination.[1] As a member of the 11S globulin family, this compound is a hexameric protein with a molecular weight ranging from 300 to 400 kDa.[2][3] Each of the six subunits is itself a heterodimer, composed of an acidic α-chain (~40 kDa) and a basic β-chain (~20 kDa) linked by a disulfide bond.[4][5] The intricate assembly of these subunits into the final hexameric structure is a highly regulated process, critical for its stability and function. This technical guide provides a comprehensive overview of this compound protein subunits, their assembly, and the experimental methodologies used for their study.

This compound Subunit Composition and Heterogeneity

The acidic (α) and basic (β) subunits of this compound are encoded by a small multigene family, leading to heterogeneity in the subunit composition of the mature this compound hexamer.[5] This heterogeneity is observed in the variation of molecular weights and isoelectric points of the subunits.

| Plant Species | Subunit Type | Molecular Weight (kDa) | Reference |

| Vicia faba (Broad Bean) | Acidic (α) | 37 | [6][7] |

| Basic (β) | 20.1, 20.9, 23.8 | [6][7] | |

| Pisum sativum (Pea) | Acidic (α) | ~40 | [5] |

| Basic (β) | ~20 | [5] | |

| Cicer arietinum (Chickpea) | Acidic (α) | 32-40 | [2] |

| Basic (β) | ~20 | [2] | |

| Glycine max (Soybean) | Acidic (α) | ~35-43 | [8] |

| Basic (β) | ~21-23 | [8] |

Biosynthesis and Assembly of this compound

The biosynthesis and assembly of this compound is a multi-step process that begins in the endoplasmic reticulum (ER) and culminates in the protein storage vacuoles (PSVs).

-

Synthesis of Preprothis compound: The this compound polypeptide is initially synthesized as a preprothis compound on the rough ER, containing an N-terminal signal peptide that directs it into the ER lumen.

-

Formation of Prothis compound: Within the ER, the signal peptide is cleaved, and a disulfide bond is formed between the α and β chain domains to create a prothis compound monomer of approximately 60 kDa.[1]

-

Trimer Formation: Three prothis compound monomers assemble into a trimeric intermediate (9S) in the ER.[1]

-

Trafficking to the Vacuole: The prothis compound trimers are then transported from the ER, likely via the Golgi apparatus, to the protein storage vacuoles.

-

Proteolytic Cleavage and Hexamer Assembly: Inside the vacuole, the prothis compound trimers are proteolytically cleaved by a specific asparaginyl endopeptidase, separating the α and β chains, which remain linked by the disulfide bond.[9] Two of these mature trimers then associate to form the final, stable hexameric this compound (11S).[10][11]

Regulation of this compound Gene Expression

The expression of this compound genes is tightly regulated, primarily at the transcriptional level, and is influenced by developmental cues and environmental factors. A conserved cis-regulatory element, known as the "this compound box" (CATGCATG), has been identified in the promoter region of this compound genes and is thought to play a role in seed-specific expression.[1] However, its precise role in regulating expression levels is still under investigation. Plant hormones, such as abscisic acid (ABA), and transcription factors are also implicated in controlling the expression of storage protein genes.[12][13][14][15] Environmental factors, such as sulfur availability, can significantly impact this compound accumulation.[2][16]

Experimental Protocols

A systematic approach is required to study this compound proteins, from extraction to characterization of their assembly state.

Protocol 1: Extraction and Purification of this compound

This protocol is based on the method of zonal isoelectric precipitation, which has been shown to be effective for preparing homogeneous this compound.[6][7]

Materials:

-

Legume seed meal

-

Extraction buffer: 1 M NaCl, 0.05 M Tris-HCl, pH 8.0

-

1 M Acetic acid

-

Deionized water

-

Centrifuge and rotor

-

Dialysis tubing (10-14 kDa MWCO)

Procedure:

-

Extraction:

-

Suspend the seed meal in the extraction buffer at a 1:10 (w/v) ratio.

-

Stir the suspension for 2 hours at 4°C.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the insoluble material.

-

Collect the supernatant containing the crude protein extract.

-

-

Isoelectric Precipitation:

-

Slowly add 1 M acetic acid to the supernatant while stirring to adjust the pH to 4.8.

-

Continue stirring for 1 hour at 4°C to allow the this compound to precipitate.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to collect the this compound precipitate.

-

Discard the supernatant.

-

-

Purification:

-

Resuspend the pellet in a minimal volume of extraction buffer.

-

Dialyze extensively against deionized water at 4°C with several changes of water.

-

The purified this compound will precipitate out of the solution during dialysis.

-

Collect the purified this compound by centrifugation at 10,000 x g for 20 minutes at 4°C.

-

Lyophilize the pellet for long-term storage.

-

Protocol 2: SDS-PAGE Analysis of this compound Subunits

This protocol allows for the separation and visualization of the acidic and basic subunits of this compound.[17][18][19][20]

Materials:

-

Purified this compound

-

2x Laemmli sample buffer with β-mercaptoethanol

-

Polyacrylamide gels (e.g., 12% resolving gel, 4% stacking gel)

-

SDS-PAGE running buffer (Tris-glycine-SDS)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (methanol:acetic acid:water)

-

Heating block

-

Electrophoresis apparatus and power supply

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of purified this compound in 1x Laemmli sample buffer to a final concentration of 1-2 mg/mL.

-

Heat the sample at 95-100°C for 5 minutes to denature the proteins and reduce the disulfide bonds.

-

-

Electrophoresis:

-

Assemble the electrophoresis apparatus with the polyacrylamide gel.

-

Fill the inner and outer chambers with running buffer.

-

Load the protein molecular weight standards and the prepared this compound sample into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Destaining:

-

Carefully remove the gel from the apparatus.

-

Incubate the gel in Coomassie Brilliant Blue staining solution for 1-2 hours with gentle agitation.

-

Transfer the gel to the destaining solution and incubate with gentle agitation, changing the solution several times, until the protein bands are clearly visible against a clear background.

-

-

Analysis:

-

Image the gel and determine the molecular weights of the acidic and basic subunits by comparing their migration to the protein molecular weight standards.

-

Protocol 3: Size-Exclusion Chromatography (SEC) for Assembly State Analysis

SEC separates proteins based on their size, allowing for the determination of the native molecular weight and assembly state of this compound.[21][22][23]

Materials:

-

Purified this compound

-

SEC buffer (e.g., phosphate-buffered saline, pH 7.4)

-

SEC column (e.g., Superdex 200 or similar)

-

Chromatography system (e.g., FPLC or HPLC)

-

Protein molecular weight standards for SEC

-

Sample clarification filters (0.22 µm)

Procedure:

-

System Preparation:

-

Equilibrate the SEC column with at least two column volumes of SEC buffer at a constant flow rate.

-

-

Sample Preparation:

-

Dissolve the purified this compound in the SEC buffer to a concentration of 1-5 mg/mL.

-

Clarify the sample by centrifugation or by passing it through a 0.22 µm filter to remove any aggregates.

-

-

Chromatography:

-

Inject the clarified this compound sample onto the equilibrated column.

-

Elute the proteins with the SEC buffer at a constant flow rate.

-

Monitor the protein elution by measuring the absorbance at 280 nm.

-

-

Analysis:

-

Create a standard curve by plotting the elution volume of the molecular weight standards against the logarithm of their molecular weights.

-

Determine the elution volume of the this compound peak and use the standard curve to estimate its native molecular weight. A major peak corresponding to the hexameric form (300-400 kDa) is expected.

-

Conclusion

This technical guide has provided a detailed overview of this compound protein subunits and their assembly, from the molecular to the cellular level. The provided tables of quantitative data, diagrams of biological pathways and experimental workflows, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important class of plant proteins. A thorough understanding of this compound structure and assembly is crucial for applications ranging from improving the nutritional quality of crops to the development of novel protein-based therapeutics and biomaterials.

References

- 1. Upstream sequences regulating this compound gene expression in heterologous transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Studies on subunit assembly of broad bean this compound in a reconstitution system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. Peas (Pisum sativum subsp. arvense Asch) and Beans (Vicia faba var. minor) as Source of Quality Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory Dynamics of Plant Hormones and Transcription Factors under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Hormonal transcription regulation in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Seed Development and Protein Accumulation Patterns in Faba Bean (Vicia faba, L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. SDS-PAGE Protocol | Rockland [rockland.com]

- 19. iitg.ac.in [iitg.ac.in]

- 20. Khan Academy [khanacademy.org]

- 21. researchgate.net [researchgate.net]

- 22. Size Exclusion Chromatography [protocols.io]

- 23. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]

post-translational modifications of legumin protein

An In-depth Technical Guide to the Post-Translational Modifications of Legumin Protein

Introduction

This compound and its homologs are 11S globulins that represent a major class of seed storage proteins in many angiosperms and gymnosperms, making them of significant interest for nutritional science, food technology, and potentially as therapeutic protein delivery vehicles. The functional properties of this compound, including its assembly, stability, and digestibility, are critically influenced by a series of post-translational modifications (PTMs). These modifications are orchestrated throughout the protein's journey from synthesis in the endoplasmic reticulum to its final deposition in protein storage vacuoles.

This technical guide provides a comprehensive overview of the core s. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms governing these modifications, quantitative data, and the experimental protocols required for their investigation.

Core Post-Translational Modifications of this compound

This compound proteins undergo several crucial PTMs that are essential for their maturation and function. The most significant of these are proteolytic cleavage, disulfide bond formation, and in some species, glycosylation.

Proteolytic Cleavage: Maturation of the Pro-Legumin Precursor

The most prominent PTM of this compound is the proteolytic cleavage of its precursor polypeptide, pro-legumin.[1]

-

Synthesis and Initial Processing: this compound is synthesized as a single polypeptide precursor (~60 kDa) which is co-translationally inserted into the endoplasmic reticulum (ER). Within the ER, the N-terminal signal peptide is cleaved.

-

Assembly and Transport: The pro-legumin monomers assemble into trimers within the ER before being transported, likely via the Golgi apparatus, to the protein storage vacuoles (PSVs).

-

Vacuolar Cleavage: The primary proteolytic event occurs in the acidic environment of the PSV.[2][3] The pro-legumin chain is cleaved at a highly conserved Asn-Gly (-N-G-) peptide bond.[4] This cleavage is catalyzed by a family of C13 cysteine proteases known as Asparaginyl Endopeptidases (AEPs) , also referred to as Vacuolar Processing Enzymes (VPEs) or legumains .[2][3][5][6]

-

Formation of Mature Subunits: This single cleavage event splits the pro-legumin into two distinct polypeptide chains: a larger, acidic α-chain (~40 kDa) and a smaller, basic β-chain (~20 kDa).[1][7] These two chains remain linked by a disulfide bond that was formed in the ER.

-

Final Hexamer Assembly: The mature, cleaved α-β subunits, still in trimeric form, then associate to form the final, stable hexameric this compound complex (~300-400 kDa), which is the functional storage form of the protein.[1]

Disulfide Bond Formation

The formation of an inter-chain disulfide bond is a critical prerequisite for the correct processing and assembly of this compound.

-

Location and Timing: This modification occurs in the oxidizing environment of the endoplasmic reticulum, prior to the assembly of pro-legumin monomers into trimers and their subsequent transport to the vacuole.

-

Function: The disulfide bond covalently links the regions that will become the α- and β-chains after proteolytic cleavage.[8] This ensures that the two chains remain associated as a single subunit within the mature hexameric protein, which is essential for its structural integrity.

Glycosylation

The glycosylation status of this compound has been a subject of some debate and appears to be species-dependent.

-

Pea this compound: For the well-studied pea ( Pisum sativum ) this compound, the consensus is that the protein itself is not glycosylated.[9] Early studies that detected carbohydrate content were likely confounded by low-molecular-weight glycoproteins that co-purified with this compound using certain extraction methods.[9]

-

Lupin this compound: In contrast, this compound from lupin (Lupinus albus) has been shown to be N-glycosylated. This is attributed to the unique presence of a serine residue in the canonical N-glycosylation sequon (N-X-S/T), a feature absent in the legumins of other species like pea.[10]

Phosphorylation

While protein phosphorylation is a ubiquitous and critical PTM for regulating protein function in plants, there is a notable lack of specific research literature detailing the phosphorylation of this compound storage proteins.[11][12][13] Global phosphoproteomic studies in seeds have been performed, but this compound has not been identified as a major phosphoprotein.[1] Therefore, it is presumed that phosphorylation is not a primary regulatory mechanism for this compound function, or it occurs at very low, transient levels that have yet to be robustly characterized.

Quantitative Data Presentation

Quantitative data on the stoichiometry of this compound PTMs is scarce. However, the molecular weights of precursor and mature subunits have been characterized in several species.

| Species | Precursor (Pro-legumin) | Mature α-chain | Mature β-chain | Total Hexamer | Reference(s) |

| Pisum sativum (Pea) | ~60 kDa | ~40 kDa | ~20 kDa | ~320-380 kDa | [7] |

| Vicia faba (Broad Bean) | Not specified | ~37 kDa | ~20-24 kDa | Not specified | [7][14] |

| Lupinus angustifolius | ~64-85 kDa | ~42-62 kDa | ~21-24 kDa | Not specified | [15] |

| Cicer arietinum (Chickpea) | ~50-80 kDa | ~32-40 kDa | ~20 kDa | ~300-400 kDa | [16] |

Visualization of Pathways and Workflows

This compound Biosynthesis and Processing Pathway

The following diagram illustrates the sequential steps of this compound synthesis, modification, and assembly.

Caption: Workflow of this compound biosynthesis, PTMs, and assembly.

Experimental Workflow for PTM Analysis

This diagram outlines a general experimental strategy for identifying and characterizing post-translational modifications on this compound.

Caption: Experimental workflow for this compound PTM identification.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the analysis of this compound PTMs.

Protocol 1: Extraction and Purification of this compound

This protocol is based on the principle of salt extraction followed by zonal isoelectric precipitation.[7][14][17]

Materials:

-

Defatted seed flour

-

Extraction Buffer: 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0

-

Precipitation Buffer: 20 mM Sodium Acetate, pH 4.8

-

Resolubilization Buffer: 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0

-

Centrifuge (refrigerated), pH meter, dialysis tubing

Procedure:

-

Extraction: Suspend 1 part defatted seed flour in 10 parts (w/v) of cold Extraction Buffer. Stir gently at 4°C for 2 hours.

-

Clarification: Centrifuge the slurry at 12,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant, which contains the globulin fraction.

-

Isoelectric Precipitation: While stirring gently, slowly add the Precipitation Buffer to the supernatant until the pH reaches 4.8. A protein precipitate (containing this compound) will form. Allow precipitation to proceed for 1 hour at 4°C.

-

Pellet Collection: Centrifuge at 12,000 x g for 30 minutes at 4°C. Discard the supernatant (which contains vicilin and albumins).

-

Resolubilization: Resuspend the pellet in a minimal volume of Resolubilization Buffer.

-

Dialysis: Transfer the resuspended protein to dialysis tubing and dialyze against 20 mM Tris-HCl, pH 8.0 containing 0.2 M NaCl overnight at 4°C with at least two changes of buffer.

-

Final Clarification: Centrifuge the dialyzed sample at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material. The supernatant contains purified this compound.

-

Quantification: Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: In-Gel Tryptic Digestion for Mass Spectrometry

This protocol is a synthesized method for preparing protein samples from SDS-PAGE gels for mass spectrometry analysis.[8][16][18][19][20][21]

Materials:

-

Coomassie-stained gel band of interest

-

Destaining Solution: 50% Acetonitrile (ACN), 50 mM Ammonium Bicarbonate (NH₄HCO₃)

-

Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃

-

Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃ (prepare fresh, protect from light)

-

Digestion Buffer: 50 mM NH₄HCO₃

-

Trypsin (sequencing grade)

-

Extraction Solution: 50% ACN, 5% Formic Acid

-

SpeedVac concentrator

Procedure:

-

Excision and Destaining: Excise the protein band from the SDS-PAGE gel with a clean scalpel. Cut the band into small (~1 mm³) cubes. Place the gel pieces in a microcentrifuge tube. Add Destaining Solution to cover the pieces and vortex for 15-20 minutes. Repeat until the blue color is gone.

-

Dehydration: Remove the destaining solution and add 100% ACN. The gel pieces will shrink and turn white. Remove the ACN.

-

Reduction: Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 45 minutes to reduce disulfide bonds.

-

Alkylation: Cool to room temperature and remove the DTT solution. Immediately add Alkylation Solution to cover the gel pieces and incubate in the dark at room temperature for 30 minutes. This step carbamidomethylates cysteine residues, preventing disulfide bonds from reforming.

-

Washing: Remove the IAA solution. Wash the gel pieces with 50 mM NH₄HCO₃, followed by a wash with the Destaining Solution, and finally dehydrate with 100% ACN.

-

Drying: Dry the gel pieces completely in a SpeedVac concentrator.

-

Digestion: Rehydrate the dried gel pieces on ice with a minimal volume of ice-cold trypsin solution (e.g., 12.5 ng/μL in 50 mM NH₄HCO₃). After 30-45 minutes, add enough Digestion Buffer to just cover the gel pieces. Incubate overnight at 37°C.

-

Peptide Extraction: Centrifuge the tube and transfer the supernatant to a new clean tube. Add Extraction Solution to the gel pieces, vortex/sonicate for 15 minutes, and collect the supernatant. Pool this with the first supernatant. Repeat the extraction once more.

-

Final Preparation: Dry the pooled peptide extracts in a SpeedVac. Resuspend the peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% Formic Acid in water).

Protocol 3: Analysis of N-linked Glycosylation

This protocol describes a method to determine if a purified this compound sample is glycosylated.[22][23][24]

Materials:

-

Purified this compound sample

-

Denaturing Buffer: 5% SDS, 10% β-mercaptoethanol

-

PNGase F enzyme and reaction buffer (commercial kit)

-

SDS-PAGE equipment

Procedure:

-

Sample Preparation: Prepare two identical aliquots of the purified this compound sample (e.g., 20 μg each).

-

Denaturation: Add Denaturing Buffer to each aliquot, boil for 10 minutes to fully denature the protein.

-

Enzymatic Deglycosylation: To one tube (+PNGase F), add the PNGase F reaction buffer and enzyme according to the manufacturer's protocol. To the second tube (-PNGase F, control), add only the reaction buffer. Incubate both tubes at 37°C for 2-4 hours.

-

SDS-PAGE Analysis: Run both the PNGase F-treated sample and the control sample on an SDS-PAGE gel, along with a molecular weight marker.

-

Interpretation: After staining the gel (e.g., with Coomassie Blue), compare the bands for the treated and untreated samples. If the this compound is N-glycosylated, the band from the PNGase F-treated sample will exhibit a downward mobility shift (appear at a lower molecular weight) compared to the untreated control, as the glycan moieties have been removed. If there is no shift, the protein is likely not N-glycosylated.

Conclusion and Future Directions

The post-translational modifications of this compound are dominated by a highly regulated proteolytic cleavage event, catalyzed by asparaginyl endopeptidases, which is essential for its maturation and assembly into a stable hexameric storage protein. Disulfide bond formation is a prerequisite for this process. While glycosylation is not a general feature of this compound, it occurs in certain species like lupin.

Significant gaps remain in our understanding, particularly concerning the potential for other PTMs like phosphorylation. Future research employing advanced mass spectrometry-based proteomic techniques could provide a more comprehensive map of this compound PTMs. Specifically, targeted phosphoproteomic studies on developing seeds could definitively answer whether phosphorylation plays a role in regulating this compound's lifecycle. Furthermore, quantitative proteomic approaches would be invaluable for determining the in vivo stoichiometry of these modifications, providing deeper insights into the regulation of seed storage protein accumulation and its implications for food science and biotechnology.

References

- 1. Mass Spectrometric-Based Selected Reaction Monitoring of Protein Phosphorylation during Symbiotic Signaling in the Model Legume, Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant Vacuolar Processing Enzymes [frontiersin.org]

- 3. Plant Vacuolar Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Storage Protein Accumulation in the Absence of the Vacuolar Processing Enzyme Family of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asparagine endopeptidase - Wikipedia [en.wikipedia.org]

- 6. Vacuolar Processing Enzymes in Plant Programmed Cell Death and Autophagy [mdpi.com]

- 7. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]

- 9. What is pea this compound - Is it glycosylated? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease [mdpi.com]

- 11. Frontiers | Monitoring of Plant Protein Post-translational Modifications Using Targeted Proteomics [frontiersin.org]

- 12. Protein Post-Translational Modifications in Plants - Creative Proteomics [creative-proteomics.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Legumain: A ready-to-use Asparaginyl Endopeptidase - News Blog - Jena Bioscience [jenabioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. Legume Proteins in Food Products: Extraction Techniques, Functional Properties, and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UWPR [proteomicsresource.washington.edu]

- 19. nccs.res.in [nccs.res.in]

- 20. ccamp.res.in [ccamp.res.in]

- 21. ms.bct.uni-halle.de [ms.bct.uni-halle.de]

- 22. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 23. Guide to Glycosylation Analysis | Ludger Ltd [ludger.com]

- 24. How to Analysis Glycosylation Sites - Creative Proteomics [creative-proteomics.com]

The Evolutionary Trajectory of Legumin and its Globulin Relatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed storage globulins, primarily legumins (11S) and vicilins (7S), are pivotal for seed development and germination, and their structural attributes carry significant implications for the food industry and clinical research, particularly in allergenicity. This technical guide provides an in-depth exploration of the evolutionary relationship between legumin and other globulins, with a focus on their shared ancestry, structural divergence, and the experimental methodologies employed for their characterization. Quantitative data on their molecular and structural properties are presented, alongside detailed protocols for key analytical techniques. Furthermore, a logical model of their evolutionary pathway is visualized to provide a clear framework for understanding their molecular history.

Introduction

Legumins and vicilins represent the major storage proteins in the seeds of most angiosperms and gymnosperms.[1] Their primary role is to provide a source of nitrogen, sulfur, and carbon for the growing embryo upon germination. Beyond this fundamental biological function, the structural characteristics of these proteins influence the physicochemical properties of many plant-derived food products and are of significant interest in the study of food allergies. Both this compound and vicilin belong to the cupin superfamily, a large and functionally diverse group of proteins characterized by a conserved β-barrel fold.[2] Understanding the evolutionary journey of these proteins from a common ancestor to their present-day forms provides crucial insights into their structure-function relationships.

The Common Ancestor and the Cupin Superfamily

The evolutionary history of legumins and vicilins is rooted in a common single-domain ancestral gene.[1] It is proposed that both protein families evolved from this progenitor, which itself is a member of the ancient and ubiquitous cupin superfamily.[2] This superfamily is named for its characteristic β-barrel structure, termed the "cupin fold".[2] Members of the cupin superfamily are found across all domains of life and exhibit a remarkable functional diversity, ranging from enzymatic activities to non-enzymatic roles like seed storage.[2]

The shared ancestry of legumins and vicilins is supported by several lines of evidence:

-

Conserved Structural Fold: Both protein families possess the signature cupin fold, indicating a shared structural heritage.

-

Similar Gene Structure: The genes encoding legumins and vicilins exhibit conserved intron/exon positions, which strongly suggests a common evolutionary origin.[1][3]

-

Sequence Homology: While sequence identity can be variable, conserved regions within the domains of legumins and vicilins point to their shared ancestry.[4]

The Divergence of this compound and Vicilin: An Evolutionary Pathway

The divergence of this compound and vicilin from their common ancestor is believed to have involved gene duplication and subsequent functional specialization. An ancient sequence duplication is evident in vicilins, accounting for a significant portion of their amino acid sequence, with one copy of this repeat also found in legumins.[4] The evolution of this compound genes is also suggested to have involved the loss of ancestral introns.[3]

The following diagram illustrates the proposed evolutionary pathway:

Quantitative and Structural Comparison

While legumins and vicilins share a common ancestor, they have diverged in their structural and biochemical properties. The following tables summarize key quantitative differences between these two major globulin families, with data from representative species.

Table 1: General Properties of this compound and Vicilin

| Property | This compound (11S) | Vicilin (7S) |

| Sedimentation Coefficient | ~11S | ~7S |

| Quaternary Structure | Hexamer | Trimer |

| Subunit Composition | Acidic (α) and basic (β) chains linked by disulfide bonds | Three subunits, typically without disulfide bonds |

| Post-translational Cleavage | Precursor cleaved into α and β chains | Subunits may undergo limited proteolytic processing |

Table 2: Polypeptide Molecular Weights in Pisum sativum (Pea)

| Globulin Family | Polypeptide Chain | Molecular Weight (kDa) |

| This compound | Acidic (α) chain | ~40 |

| Basic (β) chain | ~20 | |

| Vicilin | Major subunits | 12-19, 25-33, 47-50 |

Table 3: Amino Acid Composition of this compound and Vicilin from Pisum sativum ( g/100g protein)

| Amino Acid | This compound | Vicilin |

| Essential Amino Acids | ||

| Lysine | 5.8 | 7.3 |

| Methionine + Cysteine | 1.8 | 1.1 |

| Threonine | 3.5 | 3.8 |

| Leucine | 8.1 | 8.3 |

| Isoleucine | 4.7 | 4.8 |

| Valine | 5.2 | 5.3 |

| Phenylalanine + Tyrosine | 8.9 | 9.5 |

| Non-Essential Amino Acids | ||

| Glutamic acid/Glutamine | 21.5 | 18.9 |

| Aspartic acid/Asparagine | 11.8 | 12.5 |

| Arginine | 8.2 | 7.9 |

| Glycine | 4.1 | 4.0 |

| Alanine | 4.2 | 4.1 |

| Proline | 4.3 | 4.2 |

| Serine | 5.1 | 5.4 |

| Histidine | 2.4 | 2.6 |

Note: Specific values for sequence identity and RMSD upon structural alignment can vary significantly between species. Researchers are encouraged to perform these analyses on their specific proteins of interest using the protocols outlined below.

Experimental Protocols

The characterization of legumins and other globulins relies on a suite of established biochemical and molecular biology techniques. The following sections provide detailed protocols for the key experiments.

Protein Extraction from Seeds

Objective: To extract total soluble proteins, including globulins, from seed material.

Materials:

-

Seed material (e.g., pea, soybean)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 1 mM EDTA, 1 mM PMSF, 2% (v/v) β-mercaptoethanol

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Grind a known weight of seed material to a fine powder in a mortar pre-chilled with liquid nitrogen.

-

Transfer the powder to a pre-chilled microcentrifuge tube.

-

Add 10 volumes of ice-cold Extraction Buffer to the seed powder.

-

Vortex vigorously for 1 minute to resuspend the powder.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

-

Store the protein extract at -80°C for further analysis.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To separate proteins based on their molecular weight.

Materials:

-

Protein extract

-

Laemmli sample buffer (2X)

-

Acrylamide/Bis-acrylamide solution

-

Tris-HCl buffers (for stacking and resolving gels)

-

Sodium Dodecyl Sulfate (SDS)

-

Ammonium persulfate (APS)

-

TEMED

-

Electrophoresis apparatus and power supply

-

Coomassie Brilliant Blue or other protein stain

Procedure:

-

Prepare resolving and stacking polyacrylamide gels of the desired percentage.

-